1-Benzhydryl-3-(2-oxoindolin-5-yl)urea
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Overview
Description
Preparation Methods
The synthesis of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea typically involves the reaction of benzhydrylamine with isatin derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-(2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles like amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-Benzhydryl-3-(2-oxoindolin-5-yl)urea has been extensively studied for its applications in:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Biology: The compound is used in biological assays to study its effects on cellular processes, including angiogenesis and cell proliferation.
Medicine: As a VEGFR inhibitor, it has potential therapeutic applications in the treatment of cancers and other diseases characterized by abnormal blood vessel growth.
Industry: It is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The primary mechanism of action of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea involves the inhibition of VEGFR, a key receptor involved in the regulation of angiogenesis. By binding to the receptor, the compound prevents the activation of downstream signaling pathways that promote blood vessel formation. This inhibition can lead to reduced tumor growth and metastasis in cancer.
Comparison with Similar Compounds
1-Benzhydryl-3-(2-oxoindolin-5-yl)urea can be compared with other VEGFR inhibitors, such as:
Sunitinib: Another VEGFR inhibitor used in cancer therapy, known for its broad-spectrum activity against multiple receptor tyrosine kinases.
Sorafenib: A multi-kinase inhibitor that targets VEGFR along with other kinases involved in tumor growth and angiogenesis.
Pazopanib: Specifically targets VEGFR and is used in the treatment of renal cell carcinoma and soft tissue sarcoma.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct binding affinities and selectivity profiles compared to other inhibitors .
Properties
IUPAC Name |
1-benzhydryl-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-20-14-17-13-18(11-12-19(17)24-20)23-22(27)25-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKKNDHNAPCFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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